PROTAC CDK9 degrader-5 was synthesized and characterized by researchers at MedChemExpress, a company specializing in chemical biology tools. It falls under the classification of small molecule inhibitors and is specifically categorized as a selective degrader targeting cyclin-dependent kinase 9. This compound is part of a broader class of PROTACs that have gained attention for their potential in drug discovery and development, particularly in oncology .
The synthesis of PROTAC CDK9 degrader-5 involves several key steps:
The molecular formula of PROTAC CDK9 degrader-5 is , with a molecular weight of approximately 613.66 g/mol. The compound features a complex structure that includes:
The structural configuration allows for optimal interaction with both the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent proteasomal degradation .
The mechanism by which PROTAC CDK9 degrader-5 induces degradation involves several chemical reactions:
The action mechanism of PROTAC CDK9 degrader-5 can be summarized as follows:
This mechanism not only reduces the levels of cyclin-dependent kinase 9 but also has implications for downstream signaling pathways involved in cancer progression .
These properties are crucial for ensuring that PROTAC CDK9 degrader-5 can be effectively utilized in experimental settings without significant degradation or loss of activity .
PROTAC CDK9 degrader-5 has significant potential applications in scientific research, particularly in cancer biology:
Cyclin-dependent kinase 9 (CDK9) serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, where it partners with cyclin T (T1, T2a, T2b) or cyclin K. This complex governs a critical checkpoint in transcription: the release of RNA polymerase II (RNA Pol II) from promoter-proximal pausing. CDK9 phosphorylates two key targets: the carboxyl-terminal domain (CTD) of RNA Pol II at serine 2 (Ser2) and components of the negative elongation complex (NELF/DSIF). This phosphorylation triggers productive transcriptional elongation, enabling synthesis of full-length mRNA transcripts [3] [8].
CDK9 exists in two isoforms—CDK942 (42 kDa) and CDK955 (55 kDa)—both transcribed from the same gene but differing in promoter usage and N-terminal structure. CDK955 contains an additional 117 amino acids with proline- and glycine-rich regions, influencing its subcellular localization: CDK942 resides predominantly in the nucleoplasm, while CDK955 accumulates in nuclear speckles. Both isoforms share identical kinase domains and phosphorylation patterns but may perform non-redundant functions. CDK955 associates with DNA repair protein Ku70, suggesting roles beyond transcription [8].
Table 1: Key Characteristics of CDK9 Isoforms
Characteristic | CDK942 | CDK955 |
---|---|---|
Molecular Weight | 42 kDa | 55 kDa |
N-terminal Features | Standard kinase domain | +117 aa (proline/glycine-rich) |
Subcellular Localization | Nucleoplasm | Nuclear speckles |
Promoter Activity in HeLa | High | Low |
Putative Unique Functions | Transcriptional elongation | DNA repair (Ku70 association) |
Activity of CDK9 is tightly regulated through association with inhibitory complexes like 7SK snRNP, which sequesters P-TEFb via HEXIM1/2 proteins. Cellular stresses (e.g., DNA damage) dynamically modulate this sequestration, allowing rapid transcriptional reprogramming [8].
CDK9 dysregulation is oncogenic across diverse cancers due to its role in transcribing short-lived anti-apoptotic proteins and oncogenes. Key dependencies include:
Mechanistically, cancer cells exploit CDK9 to sustain "transcriptional addiction"—continuous production of oncoproteins like MYC, MCL-1, and cyclin D1. This creates a therapeutic vulnerability: inhibiting CDK9 disrupts this amplified transcriptional circuit [4] [6].
First-generation CDK9 inhibitors (e.g., flavopiridol, dinaciclib) are ATP-competitive molecules with significant limitations:
Table 2: Evolution of CDK9-Targeted Agents
Generation | Representative Agents | Key Limitations | Selectivity Profile |
---|---|---|---|
Pan-CDK | Flavopiridol, Dinaciclib | Dose-limiting toxicity; poor kinase selectivity | CDK1,2,4,6,7,9 |
Selective | Atuveciclib, Enitociclib | Neutropenia (manageable with G-CSF) | CDK9 > CDK2,5 (10-50 fold) |
PROTAC | PROTAC CDK9 degrader-5 | None reported in preclinical models | CRBN-dependent degradation |
PROteolysis TArgeting Chimeras (PROTACs) offer a paradigm shift. These heterobifunctional molecules recruit an E3 ubiquitin ligase (e.g., CRBN) to the target protein, inducing polyubiquitination and proteasomal degradation. PROTAC CDK9 degrader-5 exemplifies this approach:
In MV411 leukemia cells, PROTAC CDK9 degrader-5 (1 μM) degrades CDK9 within 2 hours, suppressing MCL-1 for 24 hours—exceeding the effects of inhibitors alone [1] [7]. This durable suppression is crucial for targeting oncoproteins with rapid turnover.
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